molecular formula C21H22FN3O3S B2402114 Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923866-97-1

Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2402114
CAS No.: 923866-97-1
M. Wt: 415.48
InChI Key: DMAVFVTVRQUYCE-UHFFFAOYSA-N
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Description

Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For instance, it can disrupt the PI3K/AKT/mTOR pathway by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, or the MAPK pathway by inhibiting p38 mitogen-activated protein kinases . These disruptions can lead to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .

Pharmacokinetics

Like other pyrido[2,3-d]pyrimidines, it is expected to have good bioavailability and stability

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway it affects. Generally, inhibition of the targets can lead to disruption of cell signaling, leading to effects such as reduced cell proliferation, cell cycle arrest, or induction of apoptosis . These effects contribute to its antitumor activity .

Properties

IUPAC Name

propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAVFVTVRQUYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.